molecular formula C25H24N6OS B2403508 N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223980-61-7

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Katalognummer B2403508
CAS-Nummer: 1223980-61-7
Molekulargewicht: 456.57
InChI-Schlüssel: YYVVBWIZGNBHJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several heterocyclic rings including pyrazole and triazole . These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazolo and triazole rings can participate in a variety of chemical reactions .

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties and potential biological activities. It could also involve exploring its potential uses in various applications, such as in the development of new drugs .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of mesityl chloride with 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Mesityl chloride", "2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a base (1.2 equiv) such as triethylamine.", "Step 2: Add mesityl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours (e.g. 6-8 hours).", "Step 4: Allow the reaction mixture to cool to room temperature and then pour it into water.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid." ] }

CAS-Nummer

1223980-61-7

Produktname

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molekularformel

C25H24N6OS

Molekulargewicht

456.57

IUPAC-Name

2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H24N6OS/c1-15-5-7-19(8-6-15)20-13-21-24-27-28-25(30(24)9-10-31(21)29-20)33-14-22(32)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,32)

InChI-Schlüssel

YYVVBWIZGNBHJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.